molecular formula C8H5ClF4O B565834 4-(Chloromethyl)-2-fluoro-1-(trifluoromethoxy)benzene CAS No. 1089333-51-6

4-(Chloromethyl)-2-fluoro-1-(trifluoromethoxy)benzene

Cat. No. B565834
CAS RN: 1089333-51-6
M. Wt: 228.571
InChI Key: IYZZGWNRDAQWDZ-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-2-fluoro-1-(trifluoromethoxy)benzene is a chemical compound with the molecular formula C7H4ClF3O . It is also known as 4-(Trifluoromethoxy)benzyl chloride .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring with a chloromethyl group (-CH2Cl), a fluorine atom, and a trifluoromethoxy group (-OCF3) attached to it . The exact positions of these substituents on the benzene ring are not specified in the search results.


Physical And Chemical Properties Analysis

This compound is a clear colorless liquid with an aromatic odor . It has a boiling point of 277-280°F, a freezing point of -33°F, and a molecular weight of 180.56 . Its vapor pressure is 1 mmHg at 32°F and 5 mmHg at 76.5°F . The specific gravity of this compound is 1.34 .

Scientific Research Applications

Nucleophilic Trifluoromethoxylation

4-(Chloromethyl)-2-fluoro-1-(trifluoromethoxy)benzene is a precursor in the synthesis of pyridinium trifluoromethoxide salts, which serve as effective sources for trifluoromethoxide in SN2 reactions. This facilitates the formation of trifluoromethyl ethers, expanding the toolbox for synthesizing compounds with trifluoromethoxy groups. The development of these salts opens new avenues for nucleophilic trifluoromethoxylation, a valuable transformation in organic synthesis (Duran-Camacho et al., 2021).

Geometric Structure and Conformation Studies

The compound has been instrumental in understanding the geometric structure and conformational properties of related benzene derivatives. Studies involving gas electron diffraction (GED) and quantum chemical calculations have provided insights into the preferred conformations of such molecules, highlighting the significance of the trifluoromethoxy group in influencing molecular geometry (Shishkov et al., 2004).

Electrophilic Functionalization

It has also been used in the selective and effective iodination of sterically hindered alkyl substituted benzenes. The ability to introduce iodine atoms selectively at the most electron-rich and sterically less hindered positions on the benzene ring demonstrates its utility in functionalizing aromatic compounds, a key step in many synthetic pathways (Stavber et al., 2002).

Catalyst and Mediator in Organic Chemistry

Furthermore, the compound finds application as a versatile mediator or catalyst in organic chemistry, facilitating various functionalizations of organic compounds. Its role in promoting selective and effective iodination, bromination, chlorination, and other reactions underscores its broad utility in chemical synthesis (Stavber et al., 2005).

Safety and Hazards

This compound is considered hazardous. It causes severe skin burns and eye damage and may cause respiratory irritation . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

4-(chloromethyl)-2-fluoro-1-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF4O/c9-4-5-1-2-7(6(10)3-5)14-8(11,12)13/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYZZGWNRDAQWDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CCl)F)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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